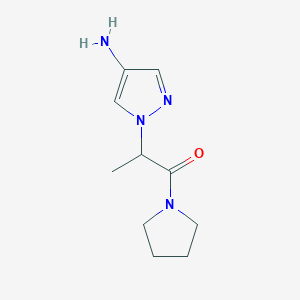
4-Isopropoxy-2-naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropoxy-2-naphthoic acid is an organic compound belonging to the naphthoic acid family It is characterized by the presence of an isopropoxy group attached to the fourth position of the naphthoic acid structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropoxy-2-naphthoic acid can be achieved through several methods. One common approach involves the esterification of 4-hydroxy-2-naphthoic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process.
化学反応の分析
Types of Reactions: 4-Isopropoxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the isopropoxy group under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted naphthoic acids depending on the nucleophile used.
科学的研究の応用
4-Isopropoxy-2-naphthoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-isopropoxy-2-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
4-Hydroxy-2-naphthoic acid: Lacks the isopropoxy group, leading to different chemical properties and reactivity.
4-Methoxy-2-naphthoic acid: Contains a methoxy group instead of an isopropoxy group, resulting in variations in steric and electronic effects.
2-Naphthoic acid: The parent compound without any substituents on the naphthalene ring.
Uniqueness: 4-Isopropoxy-2-naphthoic acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.
特性
分子式 |
C14H14O3 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
4-propan-2-yloxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O3/c1-9(2)17-13-8-11(14(15)16)7-10-5-3-4-6-12(10)13/h3-9H,1-2H3,(H,15,16) |
InChIキー |
WDHKZLKMHOURIC-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=CC2=CC=CC=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-amino-4-fluoro-3-(1H-imidazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13631080.png)
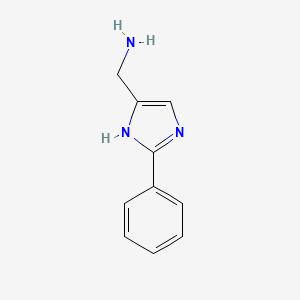
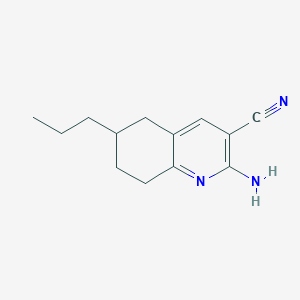
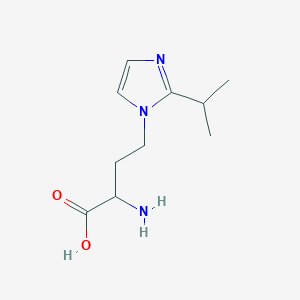
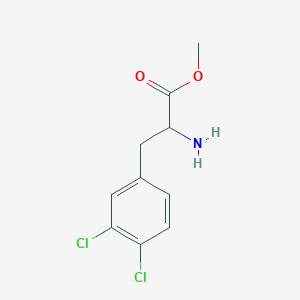
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamidedihydrochloride](/img/structure/B13631103.png)
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline](/img/structure/B13631123.png)
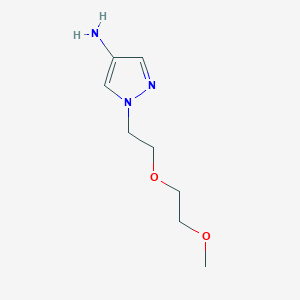
![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13631146.png)
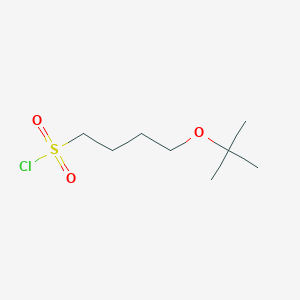
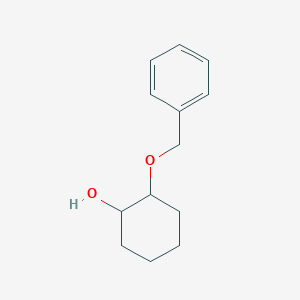
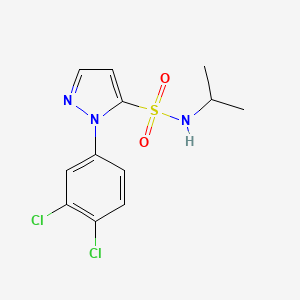
![2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13631164.png)
